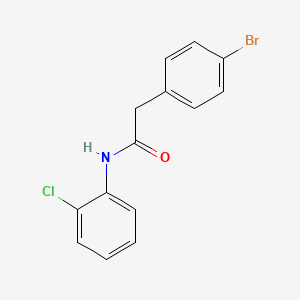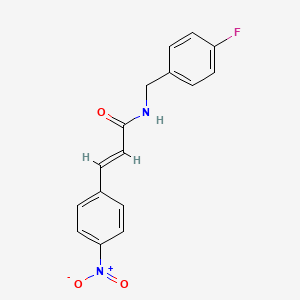![molecular formula C18H14ClNO B5810368 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone, also known as CQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone is not fully understood. However, it is believed to inhibit the lysosomal function, which leads to the accumulation of acidic vesicles in cells. This accumulation may interfere with virus entry and replication, thus inhibiting viral infections. 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has also been shown to inhibit autophagy, which is a cellular process that degrades damaged organelles and proteins. This inhibition may lead to the accumulation of damaged proteins and organelles, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been shown to have various biochemical and physiological effects. It can induce apoptosis, which is a programmed cell death, in cancer cells. 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone can also modulate the immune system by inhibiting the production of cytokines, which are signaling molecules involved in inflammation. Furthermore, 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone can inhibit the production of reactive oxygen species, which are molecules that can damage cells and tissues.
实验室实验的优点和局限性
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Furthermore, 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone in lab experiments. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the study of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone. One direction is to investigate its potential as an antiviral drug against other viruses. Another direction is to study its potential as a chemotherapeutic agent for the treatment of various cancers. Furthermore, the development of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone analogs with improved efficacy and reduced toxicity is an area of active research. Finally, the use of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone in combination with other drugs or therapies is an area of investigation to enhance its therapeutic potential.
Conclusion:
In conclusion, 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its antitumor, antimalarial, and antiviral activities make it a promising candidate for drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone have been discussed in this paper. Further research is needed to fully understand the potential of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone as a therapeutic agent.
合成方法
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone can be synthesized by the reaction of 4-chloroacetophenone with 2-methyl-3-aminoquinoline in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone. This synthesis method has been optimized to yield high purity and yield of 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone.
科学研究应用
1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antimalarial, and antiviral activities. 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been tested against various cancer cell lines and has shown promising results in inhibiting tumor growth. It has also been used as an antimalarial drug for the treatment of malaria. Furthermore, 1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone has been shown to have antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.
属性
IUPAC Name |
1-[4-(4-chlorophenyl)-2-methylquinolin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-17(12(2)21)18(13-7-9-14(19)10-8-13)15-5-3-4-6-16(15)20-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDIEUWGBBHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)-2-methylquinolin-3-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)
![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)
![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)




![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
